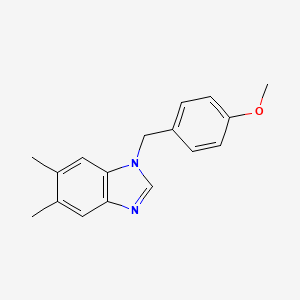

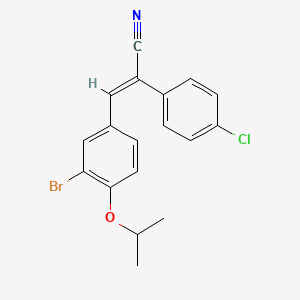

3-(3-bromo-4-isopropoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of acrylonitrile derivatives often involves Knoevenagel condensation or base-catalyzed reactions of appropriate aldehydes and acetonitriles. Similar compounds have been synthesized through reactions that ensure the formation of the acrylonitrile group and the attachment of desired phenyl groups at specific positions, as seen in the work of Shinkre et al. (2008), who detailed the synthesis of E and Z isomers of an acrylonitrile derivative through a base-catalyzed condensation reaction (Shinkre et al., 2008).

Molecular Structure Analysis

The molecular structure, particularly the isomerism of acrylonitrile derivatives, can significantly affect their physical and chemical properties. X-ray crystallography provides detailed insights into the molecular structure, including bond lengths, angles, and configurations. For instance, Tammisetti et al. (2018) explored the Z/E-isomerism of a related acrylonitrile compound, offering insights into the structural differences between the isomers and their stability, which can be extrapolated to understand the structural intricacies of our compound of interest (Tammisetti et al., 2018).

Chemical Reactions and Properties

Acrylonitrile derivatives participate in various chemical reactions, including polymerization, addition reactions, and as intermediates in the synthesis of heterocyclic compounds. The reactivity of the acrylonitrile group, alongside substituents on the phenyl rings, dictates the compound's participation in chemical transformations, as demonstrated by Asiri et al. (2011), who discussed the synthesis and characterization of a novel compound, highlighting its potential in forming bioactive heterocycles (Asiri et al., 2011).

Physical Properties Analysis

The physical properties, such as crystallinity, melting points, and solubility, are influenced by the molecular structure. The presence of specific substituents and the compound's isomeric form can affect these properties. Research by Kavitha et al. (2006) on a related compound offers insights into how structural factors influence physical properties, such as crystallization behavior and melting points (Kavitha et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability, and potential for further functionalization, are key aspects of acrylonitrile derivatives. For example, Moreau et al. (2006) described the synthesis of acrylic acids with various substituents, evaluating their reactivity and potential as dual inhibitors, indicating the versatility of acrylonitrile derivatives in chemical synthesis and applications (Moreau et al., 2006).

Aplicaciones Científicas De Investigación

Photoluminescence Characteristics

Research has been conducted on the synthesis and photoluminescence characteristics of novel α,β-diarylacrylonitrile derivatives, including those related to the chemical structure of interest. These compounds, characterized by their incorporation of biphenyl groups and triphenylamine units, exhibit green fluorescence with maximum emission peaks ranging between 500–550 nm in solution and solid state under UV irradiation, indicating their potential application in optoelectronics and as photoluminescent materials (Li et al., 2011).

Copolymerization Applications

Another study focused on the synthesis and copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, akin to our compound of interest, with styrene. This research contributes to the development of new materials with potential applications in the polymer industry, demonstrating the versatility of acrylonitrile derivatives in creating novel copolymers (Whelpley et al., 2022).

Organic Photovoltaics Enhancement

Further investigation into small organic molecules, including derivatives similar to 3-(3-bromo-4-isopropoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, revealed their role in enhancing the performance of inverted bulk heterojunction organic photovoltaics. The introduction of specific acrylonitrile derivatives improved the short-circuit current, open-circuit voltage, and fill factor, leading to a significant increase in power conversion efficiency. This underscores the compound's potential in improving renewable energy technologies (Chen et al., 2012).

Nonlinear Optical Limiting

In the realm of optoelectronics, thiophene dyes and acrylonitrile derivatives have been synthesized and characterized for their nonlinear optical limiting behavior. Such materials are essential for protecting human eyes and optical sensors from intense light sources, illustrating the practical applications of these compounds in photonic and optoelectronic devices (Anandan et al., 2018).

Propiedades

IUPAC Name |

(E)-3-(3-bromo-4-propan-2-yloxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClNO/c1-12(2)22-18-8-3-13(10-17(18)19)9-15(11-21)14-4-6-16(20)7-5-14/h3-10,12H,1-2H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIYULOJPTUCED-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[3-bromo-4-(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628604.png)

![2-methoxyethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate](/img/structure/B4628612.png)

![ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4628625.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4628627.png)

![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4628632.png)

![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)

![{2-[(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4628648.png)

![7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4628651.png)

![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)

![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)